molecular formula C14H12N2O3S B3038063 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 72357-88-1

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B3038063
CAS No.: 72357-88-1
M. Wt: 288.32 g/mol
InChI Key: WBGFHSUPPBAGRX-UHFFFAOYSA-N
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Description

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable sulfonamide derivative, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The benzyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.

    Biology: Investigation of its biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Agriculture: Development of agrochemicals for pest control or plant growth regulation.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one: Lacks the 1,1-dioxide group.

    2-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Has a methyl group instead of a benzyl group.

    2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Contains a phenyl group instead of a benzyl group.

Uniqueness

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group. This structural feature may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-benzyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14-15-12-8-4-5-9-13(12)20(18,19)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGFHSUPPBAGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Reactant of Route 4
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Reactant of Route 5
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Reactant of Route 6
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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